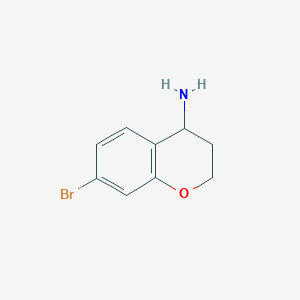

7-Bromochroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJNBPPWJRERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640970 | |

| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016804-06-0 | |

| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromochroman-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromochroman-4-amine is a heterocyclic organic compound belonging to the chroman class of molecules. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for this compound, alongside a discussion of the potential biological significance of this class of compounds. Due to the limited availability of direct experimental data for this specific molecule, information from closely related analogues and established synthetic methodologies is presented to provide a thorough resource for research and development.

Chemical Structure and Properties

This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, with a bromine atom substituted at the 7-position and an amine group at the 4-position.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-bromo-3,4-dihydro-2H-chromen-4-amine | N/A |

| Synonyms | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | [1] |

| CAS Number | 1016804-06-0 (racemic) | [1] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [2] |

| SMILES | NC1CCOC2=C1C=C(Br)C=C2 | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor ketone, 7-bromochroman-4-one, followed by its conversion to the amine via reductive amination.

Synthesis of 7-bromochroman-4-one

A common method for the synthesis of 7-bromochroman-4-one is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.

Experimental Protocol:

-

Reaction Setup: A mixture of 3-(3-bromophenoxy)propanoic acid and a dehydrating agent/catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is prepared in a suitable reaction vessel.

-

Reaction Conditions: The mixture is heated, typically in the range of 80-120 °C, with stirring for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by pouring it onto ice water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-bromochroman-4-one.

Reductive Amination of 7-bromochroman-4-one

The conversion of the ketone to the primary amine is achieved through reductive amination. While a specific protocol for 7-bromochroman-4-one is not detailed in the literature, a general procedure using sodium cyanoborohydride is widely applicable.[3]

Representative Experimental Protocol:

-

Reaction Setup: To a solution of 7-bromochroman-4-one in methanol, ammonium acetate is added, and the mixture is stirred at room temperature.

-

Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours to overnight, with progress monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine can be purified by column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

While no specific biological activity has been reported for this compound, the chroman and chroman-4-amine scaffolds are present in numerous biologically active molecules.

-

Anticancer Activity: Various derivatives of chroman-4-one have been investigated as potential anticancer agents. For instance, some substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a class of enzymes implicated in cancer and neurodegenerative diseases.[2]

-

PD-1/PD-L1 Inhibition: Recently, chroman derivatives have been explored as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.

-

Antimicrobial and Anti-inflammatory Activity: The chroman-4-one scaffold is also associated with antimicrobial and anti-inflammatory properties.[4]

Given the established activities of related compounds, this compound represents a valuable scaffold for further investigation in drug discovery programs targeting these pathways.

Conclusion

This compound is a readily accessible synthetic intermediate with potential for further elaboration in medicinal chemistry. While specific experimental data on its physicochemical properties and biological activities are currently limited in the public domain, the well-documented biological relevance of the chroman scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to facilitate future research in this area.

References

- 1. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]

- 2. 1213134-75-8|(S)-7-bromochroman-4-amine|BLD Pharm [bldpharm.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine | C9H6BrClF3N3 | CID 134262960 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-7-bromochroman-4-amine CAS number and specifications

CAS Number: 1213134-75-8

Disclaimer: This document summarizes publicly available information on (S)-7-bromochroman-4-amine. Detailed experimental protocols and biological studies on this specific molecule are limited in peer-reviewed literature. The information provided herein is intended for research professionals and should be used as a reference guide.

Compound Specifications

(S)-7-bromochroman-4-amine is a chiral organic compound belonging to the chromane class. It is often available as a free base or as a hydrochloride salt. The specifications for both forms, as compiled from various chemical suppliers, are presented below.

Table 1: Specifications of (S)-7-bromochroman-4-amine and its Hydrochloride Salt

| Property | (S)-7-bromochroman-4-amine | (S)-7-bromochroman-4-amine hydrochloride |

| CAS Number | 1213134-75-8[1][2] | 2565794-06-9[3][4] |

| Molecular Formula | C₉H₁₀BrNO[1] | C₉H₁₁BrClNO[4] |

| Molecular Weight | 228.09 g/mol [1] | 264.55 g/mol |

| Purity | Typically ≥95%[3] | Typically ≥95%[3] |

| Appearance | Not specified (likely a solid) | Solid[3] |

| Storage | Inert atmosphere, room temperature[3] | Inert atmosphere, room temperature[3] |

| MDL Number | MFCD09256271[1] | MFCD24435625 |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 7-bromochroman-4-one.

Caption: Proposed synthetic workflow for (S)-7-bromochroman-4-amine.

General Experimental Protocol (Proposed)

This protocol is a generalized procedure for the asymmetric reductive amination of a ketone and has not been specifically validated for 7-bromochroman-4-one.[5][6][7] Researchers should conduct their own optimization.

Objective: To synthesize (S)-7-bromochroman-4-amine from 7-bromochroman-4-one via asymmetric reductive amination.

Materials:

-

7-bromochroman-4-one (CAS: 18442-22-3)[8]

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Chiral catalyst or auxiliary (e.g., a chiral phosphoric acid or a chiral sulfinamide)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), Hantzsch ester)[6][9]

-

Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Imine Formation:

-

To a solution of 7-bromochroman-4-one in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ammonia source and the chiral catalyst/auxiliary.

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the chiral imine or enamine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

-

Reduction:

-

Once the imine formation is deemed complete, cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).

-

Add the reducing agent portion-wise, monitoring the internal temperature.

-

Allow the reaction to stir until completion, as indicated by analytical monitoring.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution or water).

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (S)-7-bromochroman-4-amine.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways of (S)-7-bromochroman-4-amine. However, the broader class of chromane derivatives has been investigated for a wide range of therapeutic applications.

-

General Biological Activities of Chromanes: Chromane and its derivatives are known to exhibit various pharmacological properties, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities.[10]

-

Potential as CNS Agents: Chiral aminochromans have been explored as potential treatments for depression and anxiety, acting as selective 5HT₁A-agonists.[11]

-

Anticancer and Antioxidant Properties: Bromophenol derivatives, which share structural similarities, have been studied for their potential as antioxidant and anticancer agents.[12]

It is important to note that these activities are for the general class of compounds and have not been confirmed for (S)-7-bromochroman-4-amine specifically. This compound is primarily available as a research chemical, likely for use as a building block in the synthesis of more complex molecules in drug discovery and development. Due to the lack of specific biological data, a signaling pathway diagram cannot be provided at this time.

References

- 1. 1213134-75-8|(S)-7-bromochroman-4-amine|BLD Pharm [bldpharm.com]

- 2. (S)-7-Bromochroman-4-amine | CAS#:1213134-75-8 | Chemsrc [chemsrc.com]

- 3. (S)-7-Bromochroman-4-amine hydrochloride | 2565794-06-9 [sigmaaldrich.com]

- 4. (S)-7-Bromochroman-4-amine hydrochloride | 2565794-06-9 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. 7-bromochroman-4-one CAS#: 18442-22-3 [m.chemicalbook.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Bromochroman-4-amine from 7-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 7-bromochroman-4-amine from its ketone precursor, 7-bromochroman-4-one. This document details the primary synthetic methodologies, offers detailed experimental protocols, and presents quantitative data to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The chroman scaffold is a privileged structure found in a wide array of natural products and synthetic molecules with diverse pharmacological activities. The presence of a bromine atom at the 7-position and an amine group at the 4-position offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on the direct conversion of 7-bromochroman-4-one to the corresponding primary amine, a critical transformation for the elaboration of this scaffold.

Synthetic Strategies

The conversion of a ketone to a primary amine can be achieved through several synthetic pathways. The most common and direct method is reductive amination . Alternative, though often less direct, routes include the formation and subsequent reduction of an oxime intermediate .

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] This one-pot reaction typically involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the corresponding amine by a suitable reducing agent.

A variety of ammonia sources and reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling. Common ammonia sources include ammonium acetate, ammonium chloride, or aqueous/gaseous ammonia. For the reduction of the intermediate imine, several hydride-based reducing agents are effective, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly well-suited due to their mild nature and selectivity for the iminium ion over the starting ketone.[1] Standard sodium borohydride (NaBH₄) can also be used, though it may require more careful control of reaction conditions to avoid premature reduction of the ketone.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 7-bromochroman-4-one.

Method 1: Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride

This protocol is adapted from established procedures for the reductive amination of ketones to primary amines.

Reaction Scheme:

Figure 1: Reductive amination of 7-bromochroman-4-one.

Materials:

-

7-Bromochroman-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 7-bromochroman-4-one (1.0 eq) in a mixture of methanol and dichloromethane, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Add sodium cyanoborohydride (2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Method 2: Two-Step Synthesis via an Oxime Intermediate

This method involves the conversion of the ketone to an oxime, which is then reduced to the primary amine.

Reaction Workflow:

Figure 2: Two-step synthesis via an oxime intermediate.

Step 1: Synthesis of 7-Bromochroman-4-one oxime

Materials:

-

7-Bromochroman-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve 7-bromochroman-4-one (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 7-bromochroman-4-one oxime.

Step 2: Reduction of 7-Bromochroman-4-one oxime

Materials:

-

7-Bromochroman-4-one oxime

-

Reducing agent (e.g., Zinc dust and acetic acid, or catalytic hydrogenation with H₂/Pd-C)

-

Appropriate solvent (e.g., Acetic acid, Ethanol)

Procedure (using Zn/AcOH):

-

Suspend 7-bromochroman-4-one oxime (1.0 eq) in acetic acid.

-

Cool the mixture in an ice bath and add zinc dust (5.0 eq) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove excess zinc.

-

Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

The following tables summarize the key reactants and expected outcomes for the synthesis of this compound.

Table 1: Reactants and Stoichiometry for Reductive Amination

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 7-Bromochroman-4-one | 227.05 | 1.0 |

| Ammonium Acetate | 77.08 | 10.0 |

| Sodium Cyanoborohydride | 62.84 | 2.0 |

Table 2: Product Characterization Data (Predicted)

| Analysis | Expected Observations |

| ¹H NMR | Aromatic protons (d, d, s), benzylic CH-NH₂ proton (t or m), CH₂ protons adjacent to oxygen (t), CH₂ protons at C3 (m). |

| ¹³C NMR | Aromatic carbons, benzylic CH-NH₂ carbon, carbons of the chroman ring. |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to C₉H₁₀BrNO. |

| IR Spectroscopy | N-H stretching (primary amine), C-N stretching, aromatic C-H stretching, C-Br stretching. |

Conclusion

The synthesis of this compound from 7-bromochroman-4-one is most efficiently achieved through one-pot reductive amination. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent provides a mild and selective method for this transformation. The two-step process involving an oxime intermediate offers an alternative route. This guide provides detailed protocols and a framework for the synthesis and characterization of this important building block, facilitating its application in drug discovery and development. Researchers should optimize the reaction conditions and purification methods for their specific needs to achieve the best results.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromochroman-4-amine

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromochroman-4-amine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes expected spectroscopic characteristics based on the known properties of its constituent functional groups and structurally related compounds. The methodologies for acquiring such data are also detailed.

Molecular Structure

This compound possesses a chroman core structure with a bromine atom substituted at the 7-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring.

Chemical Structure:

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.3 - 7.0 | m | 3H | Aromatic Protons (H-5, H-6, H-8) |

| ~ 4.2 - 4.0 | m | 2H | O-CH₂ (H-2) |

| ~ 3.8 - 3.6 | t | 1H | CH-NH₂ (H-4) |

| ~ 2.2 - 1.8 | m | 2H | CH₂ (H-3) |

| ~ 1.7 (broad s) | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-O (Aromatic) |

| ~ 130 - 135 | C-Br (Aromatic) |

| ~ 115 - 130 | Aromatic CH |

| ~ 110 - 115 | Aromatic C (quaternary) |

| ~ 65 - 70 | O-CH₂ (C-2) |

| ~ 45 - 50 | CH-NH₂ (C-4) |

| ~ 30 - 35 | CH₂ (C-3) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3250 | Medium | N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine |

| 1600 - 1450 | Strong | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | Strong | C-O Stretch | Aryl Ether |

| 1070 - 1030 | Medium | C-N Stretch | Aliphatic Amine |

| ~ 800 | Strong | C-H Bend | Aromatic (out-of-plane) |

| ~ 600 | Medium | C-Br Stretch | Aryl Bromide |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 228/230 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 211/213 | Loss of NH₃ |

| 183/185 | Loss of C₂H₄O (retro-Diels-Alder fragmentation) |

| 134 | Loss of Br |

Experimental Protocols

The acquisition of the spectroscopic data presented above would typically follow these standard experimental procedures.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-220 ppm.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structure elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

Navigating the Unknown: A Technical Guide to the Solubility and Stability of 7-Bromochroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromochroman-4-amine hydrochloride is a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a framework for researchers to approach the characterization of this compound hydrochloride. In the absence of specific published data for this compound, this document outlines general principles, predictive insights, and detailed, adaptable experimental protocols for determining its solubility and stability profiles. The guide is intended to be a practical resource for generating the crucial data required for its advancement in a research and development setting.

Introduction

This guide aims to bridge this gap by providing a comprehensive set of principles and experimental methodologies that researchers can employ to characterize this compound hydrochloride. By following the outlined protocols, laboratories can generate the necessary data to inform formulation development, analytical method development, and overall drug discovery and development strategy.

Physicochemical Properties: An Overview

While specific experimental data for this compound hydrochloride is lacking, its structure as a hydrochloride salt of a primary amine fused to a chroman ring system allows for some general predictions regarding its properties.

Table 1: Predicted Physicochemical Properties of this compound Hydrochloride

| Property | General Prediction | Rationale |

| Form | Crystalline Solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |

| Aqueous Solubility | Likely soluble in water | The hydrochloride salt form significantly increases the polarity of the molecule, promoting solubility in aqueous media.[1][2] The pH of the solution will have a substantial impact on solubility.[3] |

| Organic Solvent Solubility | Lower solubility in non-polar organic solvents | As an ionic salt, it is expected to have limited solubility in non-polar solvents like hexanes and ethers. Solubility in polar organic solvents like methanol and ethanol is likely to be higher than in non-polar solvents.[1] |

| pKa | Estimated around 8-10 for the protonated amine | This is a typical range for the conjugate acid of a primary amine. The actual pKa will be influenced by the electron-withdrawing effects of the bromine and the chroman ring system. |

| Stability | Susceptible to oxidation and pH-dependent degradation | The amine functional group can be prone to oxidation.[4] The chroman ether linkage may be susceptible to cleavage under strong acidic or basic conditions. |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound hydrochloride. This method can be adapted for various solvents and buffer systems.

Equilibrium Solubility Assessment

Objective: To determine the concentration of this compound hydrochloride in a saturated solution of a given solvent or buffer at a specific temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Equilibrium Solubility Determination

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound hydrochloride is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are designed to accelerate the degradation process and are a key component of developing stability-indicating analytical methods.[4][5][6]

General Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradants and establish a stability-indicating analytical method.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for initial dissolution (if necessary)

-

pH meter

-

Heating oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Methodology:

A stock solution of this compound hydrochloride (e.g., 1 mg/mL) should be prepared. Aliquots of this stock solution are then subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

Table 2: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the drug solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.[4] |

| Basic Hydrolysis | Mix the drug solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60 °C) for a specified time. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[4] |

| Oxidative Degradation | Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. Withdraw samples and dilute for analysis.[4] |

| Thermal Degradation | Expose the solid drug substance to dry heat in an oven (e.g., 80-100 °C) for a specified period. Also, expose a solution of the drug to heat. Withdraw samples, dissolve/dilute as appropriate, and analyze. |

| Photolytic Degradation | Expose a solution of the drug and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.[6] |

Sample Analysis: All stressed samples should be analyzed by a suitable stability-indicating HPLC method, preferably with a PDA detector to check for peak purity and a mass spectrometer to help identify the mass of potential degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without being excessive.[6]

Workflow for Forced Degradation Studies

Conclusion

While specific solubility and stability data for this compound hydrochloride are not currently available in the public domain, this guide provides researchers with a robust framework for generating this critical information. The predicted physicochemical properties, based on its chemical structure, suggest that it is a water-soluble crystalline solid with potential stability challenges related to its amine and chroman moieties. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical starting point for any laboratory to thoroughly characterize this compound. The data generated from these studies will be invaluable for advancing the development of this compound hydrochloride as a potential therapeutic agent.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Rising Therapeutic Potential of Chroman-4-Amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While much attention has been given to chroman-4-ones, a growing body of evidence highlights the significant therapeutic potential of chroman-4-amine derivatives. The introduction of an amine group at the C-4 position offers a critical point for structural diversification, leading to compounds with promising anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of chroman-4-amine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Chroman-4-Amine Derivatives

The primary synthetic route to chroman-4-amine derivatives involves the reductive amination of the corresponding chroman-4-one precursor. This versatile method allows for the introduction of a wide variety of substituents on the amine nitrogen, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Protocol: Reductive Amination of Chroman-4-ones

A solution of the desired chroman-4-one (1 equivalent) and the appropriate primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is stirred at room temperature. A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is then added portion-wise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the desired chroman-4-amine derivative.

Anticancer Activity

Chroman-4-amine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Chroman-4-Amine Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |

| 6i | MCF-7 (Breast) | 34.7 | Doxorubicin | Not Reported |

| 4s | MDA-MB-435 (Melanoma) | 15.43 (GP) | Not Reported | Not Reported |

| 4u | MDA-MB-435 (Melanoma) | 6.82 (GP) | Not Reported | Not Reported |

*GP: Growth Percent. Lower values indicate higher activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the chroman-4-amine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: MAPK/ERK Pathway

Several chroman derivatives have been shown to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[6][][8]

References

- 1. fiveable.me [fiveable.me]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK signaling pathway | Abcam [abcam.com]

- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

The Versatile Scaffold: A Technical Guide to 7-Bromochroman-4-amine in Medicinal Chemistry

For Immediate Release

[City, State] – December 27, 2025 – The chroman scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among its derivatives, 7-Bromochroman-4-amine emerges as a particularly valuable scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, key derivatives, and applications, tailored for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 7-position and an amine group at the 4-position offers a unique combination of features. The bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a wide chemical space. The amine group provides a crucial point for interaction with biological targets, often forming key hydrogen bonds.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the preparation of its ketone precursor, 7-bromochroman-4-one.

Experimental Protocol: Synthesis of 7-bromochroman-4-one

A common and effective method for the synthesis of 7-bromochroman-4-one involves the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.

Materials:

-

3-(3-bromophenoxy)propanoic acid

-

Acid-activated Montmorillonite K-10 clay

-

Toluene

-

Dichloromethane

Procedure:

-

A mixture of 3-(3-bromophenoxy)propanoic acid and acid-activated Montmorillonite K-10 (300% by weight) is suspended in toluene.

-

The mixture is heated to reflux under an inert atmosphere for approximately 30-45 minutes.

-

Upon completion, the reaction mixture is cooled, and dichloromethane is added.

-

The solid catalyst is removed by filtration and washed with dichloromethane.

-

The combined organic filtrates are concentrated under reduced pressure to yield the crude 7-bromochroman-4-one, which can be further purified.[1]

Experimental Protocol: Synthesis of this compound via Reductive Amination

The conversion of 7-bromochroman-4-one to this compound is typically achieved through reductive amination. This process involves the formation of an intermediate imine, which is then reduced to the corresponding amine.

Materials:

-

7-bromochroman-4-one

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride

-

Methanol

Procedure:

-

7-bromochroman-4-one is dissolved in methanol.

-

An excess of ammonium acetate is added to the solution, followed by the portion-wise addition of sodium cyanoborohydride.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield this compound.

Application in Drug Discovery: Inhibition of Stearoyl-CoA Desaturase (SCD)

A notable application of the this compound scaffold is in the development of inhibitors for stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases such as obesity, diabetes, and fatty liver disease.

Derivatives of 7-aminochroman have been synthesized and evaluated for their inhibitory activity against SCD. The general structure involves the acylation of the 4-amino group with various substituted aroyl chlorides.

Quantitative Data: SCD Inhibition by an N-Aroyl-7-bromochroman-4-amine Derivative

| Compound ID | Structure | Target | IC50 (nM) |

| 1 | N-((4S)-7-bromo-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide | Human SCD1 | 15 |

Data sourced from patent WO2008044799A1.

This data highlights the potential of the this compound scaffold in generating potent enzyme inhibitors. The specific stereochemistry at the 4-position and the nature of the N-acyl group are critical for activity.

Signaling Pathway of SCD Inhibition

SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily converting stearoyl-CoA to oleoyl-CoA. Inhibition of SCD leads to a decrease in these fatty acids, which in turn affects various metabolic pathways, including lipid metabolism and insulin signaling.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its versatile synthesis and the ability to introduce diverse functionalities make it an attractive starting point for drug discovery programs targeting a range of diseases. The demonstrated potent inhibition of SCD by a derivative of this scaffold underscores its utility in addressing metabolic disorders. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

The Discovery and First Synthesis of Novel Chroman-4-Amine Compounds: A Technical Guide for Drug Development Professionals

Introduction: The chroman scaffold is a privileged heterocyclic system renowned for its prevalence in a wide array of biologically active natural products and synthetic compounds. As a core structural motif, it offers a rigid framework that can be strategically functionalized to interact with various biological targets. While chroman-4-one derivatives have been extensively explored, the introduction of an amine functionality at the 4-position unlocks new possibilities for creating compounds with distinct pharmacological profiles. The chroman-4-amine core provides a chiral center and a basic nitrogen atom, enabling the formation of specific hydrogen bonds and salt bridge interactions within protein binding sites, making these compounds highly attractive for drug discovery programs targeting enzymes and receptors. This technical guide provides an in-depth overview of the discovery and first synthesis of novel chroman-4-amine compounds, with a focus on their potential as therapeutic agents.

Synthetic Pathways to the Chroman-4-Amine Core

The synthesis of chroman-4-amine derivatives is a multi-step process that typically begins with the corresponding chroman-4-one. The general synthetic strategy involves the stereoselective reduction of the ketone, conversion to an intermediate with a leaving group, and subsequent nucleophilic substitution with an azide, followed by reduction to the primary amine. This approach allows for the establishment of the desired stereochemistry at the C4 position.

Caption: General synthetic workflow for the preparation of chroman-4-amine compounds.

Discovery of Novel Chroman-4-Amine Derivatives as DPP-4 Inhibitors

A significant breakthrough in the development of chroman-4-amine based therapeutics was the discovery of a series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.

Rational drug design, starting from a natural product lead, led to the synthesis of novel chroman-amine derivatives with remarkable potency.[1] The introduction of the amine functionality was pivotal in achieving high affinity for the DPP-4 active site.

Quantitative Data: In Vitro DPP-4 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives against human DPP-4.

| Compound ID | R | IC50 (nM)[1] |

| 22a | H | 2.0 |

| 24a | F | 2.0 |

| Omarigliptin (control) | - | 1.6 |

Data sourced from a 2016 study on novel DPP-4 inhibitors.[1]

The data clearly demonstrates that the novel chroman-4-amine derivatives exhibit potent, low nanomolar inhibition of DPP-4, comparable to the clinically used drug omarigliptin.[1] Compound 22a was also shown to have a long-lasting pharmacological effect, with a greater than 80% inhibition of DPP-4 activity 24 hours after a 3 mg/kg oral dose in vivo.[1]

Signaling Pathway

The therapeutic effect of these novel chroman-4-amine compounds is achieved through the modulation of the incretin pathway. By inhibiting DPP-4, they prevent the degradation of GLP-1, leading to a cascade of downstream effects that ultimately result in improved glycemic control.

Caption: The signaling pathway of DPP-4 inhibition by novel chroman-4-amine compounds.

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations involved in the preparation of the chroman-4-amine core.

Protocol 1: General Procedure for the Synthesis of Chroman-4-ones

This procedure describes a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.

-

Materials: Appropriate 2'-hydroxyacetophenone (1.0 equiv), appropriate aldehyde (1.1 equiv), Diisopropylethylamine (DIPA) (1.1 equiv), Ethanol.

-

Procedure:

-

To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol (to make a 0.4 M solution), the aldehyde, and DIPA.

-

Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase with 1 M NaOH (aq), 1 M HCl (aq), water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

-

Protocol 2: Asymmetric Synthesis of (R)-Chroman-4-amines from Chroman-4-ones

This multi-step protocol outlines the conversion of a chroman-4-one to the corresponding chiral amine.

-

Step 1: Enantioselective CBS Reduction to (S)-Chroman-4-ol

-

Materials: Chroman-4-one, (R)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide complex (BMS), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the chroman-4-one in anhydrous THF under an inert atmosphere.

-

Add the (R)-2-Methyl-CBS-oxazaborolidine solution.

-

Cool the mixture to the appropriate temperature (e.g., 0 °C or -20 °C) and slowly add the BMS solution.

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction carefully with methanol, followed by 1 M HCl.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by chromatography to obtain the (S)-chroman-4-ol.

-

-

-

Step 2: Azide Inversion to (R)-Chroman-4-azide

-

Materials: (S)-Chroman-4-ol, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.

-

Procedure:

-

Dissolve the (S)-chroman-4-ol in anhydrous toluene under an inert atmosphere.

-

Add DBU and cool the mixture to 0 °C.

-

Add DPPA dropwise and allow the reaction to warm to room temperature.

-

Stir until the reaction is complete (monitored by TLC).

-

Dilute with an organic solvent, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the (R)-chroman-4-azide.

-

-

-

Step 3: Reduction to (R)-Chroman-4-amine

-

Materials: (R)-Chroman-4-azide, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the (R)-chroman-4-azide in methanol.

-

Add the 10% Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-chroman-4-amine. The product can be further purified by salt formation or chromatography.

-

-

References

In Silico Deep Dive: Predicting the ADME Profile of 7-Bromochroman-4-amine

For Immediate Release

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This technical guide provides a comprehensive, in silico evaluation of the predicted ADME profile of 7-Bromochroman-4-amine, a novel chroman derivative with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the predicted pharmacokinetic characteristics of this molecule, alongside standardized experimental protocols for in vitro validation.

Executive Summary

Computational analysis of this compound suggests a favorable ADME profile for oral bioavailability. The molecule exhibits promising characteristics in terms of intestinal absorption and blood-brain barrier permeability. Predictions indicate that it is not a substrate for P-glycoprotein, suggesting a lower potential for efflux-mediated resistance. Furthermore, the compound is predicted to be an inhibitor of key cytochrome P450 enzymes, a factor that requires consideration in potential drug-drug interactions. The following sections provide a detailed breakdown of these predicted properties, alongside methodologies for their experimental verification.

Predicted Physicochemical and ADME Properties

The ADME profile of a drug candidate is intrinsically linked to its fundamental physicochemical properties. An array of in silico tools, including SwissADME and pkCSM, were utilized to predict these characteristics for this compound (Canonical SMILES: NCC1CCOC2=CC(Br)=CC=C12). The quantitative data are summarized in the tables below.

Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 228.09 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| LogP (Lipophilicity) | 1.88 | Optimal lipophilicity for cell membrane permeability |

| LogS (Aqueous Solubility) | -2.77 | Moderately soluble |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule of Five (≤10) |

| Polar Surface Area (PSA) | 38.3 Ų | Indicates good potential for oral absorption and cell permeation |

Predicted ADME Parameters

| Parameter | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Human Intestinal Absorption (HIA) | 95.35% | High probability of absorption from the gastrointestinal tract |

| Caco-2 Permeability (logPapp) | 0.99 cm/s | High permeability across the intestinal epithelium |

| P-glycoprotein Substrate | No | Low likelihood of being actively pumped out of cells |

| Distribution | ||

| Volume of Distribution (VDss) | 0.53 L/kg | Moderate distribution into tissues |

| Blood-Brain Barrier (BBB) Permeability (logBB) | 0.104 | Likely to cross the blood-brain barrier |

| CNS Permeability (logPS) | -1.58 | Moderate penetration into the central nervous system |

| Plasma Protein Binding (PPB) | 88.9% | High affinity for plasma proteins, potentially affecting free drug concentration |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates |

| CYP2C9 Inhibitor | No | Low potential for interactions with CYP2C9 substrates |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates |

| Excretion | ||

| Total Clearance (log CLtot) | 0.28 ml/min/kg | Moderate rate of clearance from the body |

| Renal OCT2 Substrate | No | Not likely to be a substrate for the Organic Cation Transporter 2 |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity; requires experimental validation |

| Skin Sensitization | No | Low likelihood of causing skin allergies |

Visualizing In Silico and In Vitro Workflows

To further elucidate the processes involved in ADME profiling, the following diagrams illustrate the logical flow of both computational prediction and a standard experimental assay.

Standardized Experimental Protocols

While in silico predictions provide valuable early insights, experimental validation is crucial. The following are condensed, standardized protocols for key in vitro ADME assays.

Caco-2 Permeability Assay

Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Experiment: The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

-

Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in human liver microsomes.

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system to initiate metabolic reactions.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched.

-

Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that binds to plasma proteins.

Methodology:

-

Dialysis Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.

-

Equilibrium: The system is incubated until the concentration of the free compound reaches equilibrium across the membrane.

-

Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.

Conclusion

The in silico ADME profile of this compound presents a promising foundation for its further development as a therapeutic candidate. The predictions for high intestinal absorption, moderate blood-brain barrier penetration, and a manageable metabolic profile are all favorable characteristics. However, the predicted inhibition of multiple CYP450 enzymes and potential for hERG inhibition underscore the necessity for rigorous in vitro and in vivo testing to fully characterize its pharmacokinetic and safety profiles. The experimental protocols provided herein offer a standardized approach for the next phase of evaluation for this and other promising drug candidates.

In Silico Modeling of 7-Bromochroman-4-amine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico modeling study on the binding of 7-Bromochroman-4-amine to the human serotonin 5-HT2A and sigma-1 receptors. Due to the limited publicly available experimental data for this specific compound, this document serves as a methodological framework, outlining the necessary experimental and computational protocols to characterize its receptor binding profile. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational techniques in early-stage drug discovery.

Introduction

This compound is a synthetic compound featuring a chroman core, a privileged scaffold in medicinal chemistry known for its presence in a variety of biologically active molecules.[1][2][3] The structural characteristics of this compound, particularly the amine group and the rigid bicyclic system, suggest potential interactions with aminergic G-protein coupled receptors (GPCRs) and other central nervous system targets. This guide outlines a hypothetical study to explore the binding of this compound to two plausible targets: the human serotonin 5-HT2A receptor, a key player in neuropsychiatric conditions, and the human sigma-1 receptor, an intracellular chaperone implicated in a range of neurological disorders.

Hypothetical Receptor Binding Data

In the absence of experimental data, the following tables present hypothetical binding affinities (Ki) and IC50 values for this compound at the human 5-HT2A and sigma-1 receptors. These values are for illustrative purposes to demonstrate how such data would be presented and interpreted in an actual study.

Table 1: Hypothetical Binding Affinity of this compound for Human 5-HT2A and Sigma-1 Receptors

| Compound | Receptor | Ki (nM) | Radioligand |

| This compound | Human 5-HT2A | 150 | [3H]-Ketanserin |

| This compound | Human Sigma-1 | 85 | [3H]-(+)-Pentazocine |

Table 2: Hypothetical IC50 Values for this compound in Radioligand Displacement Assays

| Compound | Receptor | IC50 (nM) |

| This compound | Human 5-HT2A | 250 |

| This compound | Human Sigma-1 | 130 |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of this compound to the human 5-HT2A and sigma-1 receptors expressed in a stable cell line.[4][5][6]

3.1.1. GPCR Membrane Preparation [4][7]

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor or sigma-1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic.

-

Cell Harvesting: Grow cells to 80-90% confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

-

Homogenization: Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh lysis buffer. Repeat the centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in a storage buffer (50 mM Tris-HCl, pH 7.4, 10% glycerol) and determine the protein concentration using a Bradford assay. Store the membrane preparations in aliquots at -80°C.

3.1.2. Competitive Binding Assay

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

-

Reaction Mixture: In a 96-well plate, combine the prepared cell membranes (20-40 µg of protein), a fixed concentration of the appropriate radioligand ([3H]-Ketanserin for 5-HT2A or [3H]-(+)-Pentazocine for sigma-1), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Silico Modeling Protocols

Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound into the binding sites of the human 5-HT2A and sigma-1 receptors using AutoDock Vina.[8][9][10][11][12]

4.1.1. Preparation of Receptor and Ligand

-

Receptor Preparation:

-

Obtain the crystal structures of the human 5-HT2A receptor (e.g., PDB ID: 6A93) and the human sigma-1 receptor (e.g., PDB ID: 5HK1) from the Protein Data Bank.[13][14]

-

Prepare the receptor by removing water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges using AutoDockTools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure.

-

In ADT, define the rotatable bonds and save the ligand in PDBQT format.

-

4.1.2. Docking Simulation

-

Grid Box Definition: Define the search space (grid box) for docking. For site-specific docking, center the grid box on the known binding site of the receptor.

-

Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.

-

Running AutoDock Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.

-

Analysis of Results: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). Visualize the best-scoring pose in a molecular visualization program (e.g., PyMOL, Chimera) to examine the interactions between the ligand and the receptor.

Molecular Dynamics Simulation

This protocol describes a method for performing a molecular dynamics (MD) simulation of the this compound-receptor complex using GROMACS to assess the stability of the docked pose.[15][16][17][18]

4.2.1. System Preparation

-

Complex Preparation: Use the best-scoring docked pose of the this compound-receptor complex as the starting structure.

-

Force Field and Topology: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). Generate the topology files for both the protein and the ligand.

-

Solvation: Place the complex in a periodic box of a suitable shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological ionic strength.

4.2.2. Simulation Protocol

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of protein residues, and the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor over time.

Visualizations

Signaling Pathways

Experimental and Computational Workflows

Conclusion

This technical guide presents a hypothetical yet comprehensive framework for the in silico and experimental characterization of this compound's binding to the human 5-HT2A and sigma-1 receptors. The detailed protocols for radioligand binding assays, molecular docking, and molecular dynamics simulations provide a robust workflow for early-stage drug discovery. While the presented binding data is illustrative, the outlined methodologies can be applied to generate empirical data and validate the predicted binding modes. Further experimental validation is essential to confirm the computational findings and to fully elucidate the pharmacological profile of this compound.

References

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. youtube.com [youtube.com]

- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromochroman-4-amine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-Bromochroman-4-amine from its corresponding ketone, 7-Bromochroman-4-one, via a one-pot reductive amination procedure. This method is a staple in medicinal chemistry for the introduction of a primary amine, a key functional group in many biologically active molecules. The chroman scaffold itself is a privileged structure in drug discovery, with derivatives showing potential in areas such as neurodegenerative diseases.[1][2]

Introduction

This compound is a valuable building block in the synthesis of novel pharmaceutical agents. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, while the amine group is crucial for forming interactions with biological targets. Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds.[3][4] This protocol details a common approach using ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild and selective reducing agent.[3][4]

Reaction Scheme

The overall transformation involves the in-situ formation of an imine intermediate from 7-Bromochroman-4-one and ammonia (from ammonium acetate), which is then selectively reduced to the corresponding primary amine, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the reductive amination of 7-Bromochroman-4-one. Researchers should optimize conditions as needed for their specific experimental setup and scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Bromochroman-4-one | ≥97% | Commercially Available | |

| Ammonium Acetate (NH₄OAc) | ACS Reagent Grade | Commercially Available | Used in excess |

| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Commercially Available | Caution: Toxic |

| Methanol (MeOH) | Anhydrous | Commercially Available | |

| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available | |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||

| Diethyl Ether | ACS Reagent Grade | Commercially Available | For trituration/crystallization |

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 7-Bromochroman-4-one (1.0 eq).

-

Addition of Reagents: Add anhydrous methanol (MeOH) to dissolve the starting material, followed by the addition of ammonium acetate (10.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is typically stirred at room temperature overnight.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture in vacuo to remove the methanol.

-

Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-